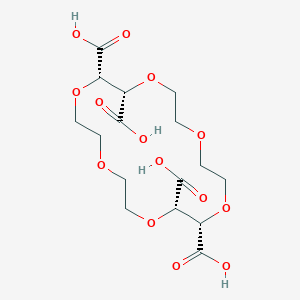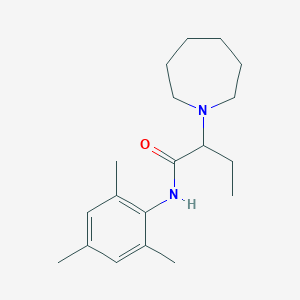
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- is a seven-membered heterocyclic compound containing nitrogen. This compound is part of the azepine family, which is known for its significant contributions to medical and pharmaceutical chemistry due to its unique structural properties and biological activities .
Vorbereitungsmethoden
The synthesis of 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- can be achieved through various synthetic routes. One common method involves the recyclization of small or medium carbo-, oxa-, or azacyclanes. Another approach is through multicomponent heterocyclization reactions, which allow for the preparation of various compounds with azepine scaffolds . Industrial production methods often utilize one-pot synthesis procedures to streamline the process and improve yield .
Analyse Chemischer Reaktionen
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities. Additionally, it is used in the industry for the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1H-Azepine-1-acetamide, hexahydro-alpha-ethyl-N-(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as benzodiazepines, oxazepines, thiazepines, and dithiazepines. These compounds share a similar seven-membered ring structure but differ in the types and positions of heteroatoms within the ring.
Eigenschaften
CAS-Nummer |
118564-56-0 |
|---|---|
Molekularformel |
C19H30N2O |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C19H30N2O/c1-5-17(21-10-8-6-7-9-11-21)19(22)20-18-15(3)12-14(2)13-16(18)4/h12-13,17H,5-11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
PIRAZAGTGLMJDK-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Kanonische SMILES |
CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2CCCCCC2 |
Löslichkeit |
41 [ug/mL] (The mean of the results at pH 7.4) |
Synonyme |
2-(azepan-1-yl)-N-(2,4,6-trimethylphenyl)butanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


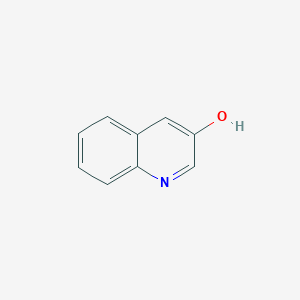
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B51755.png)

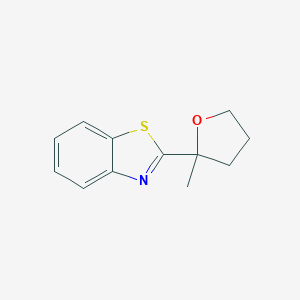
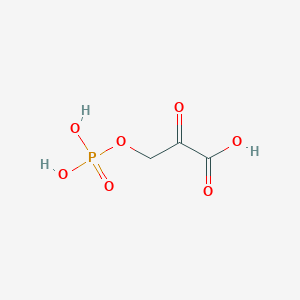
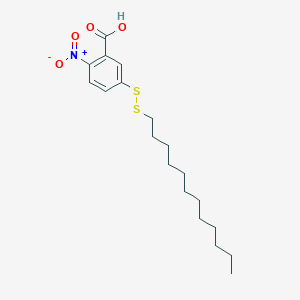
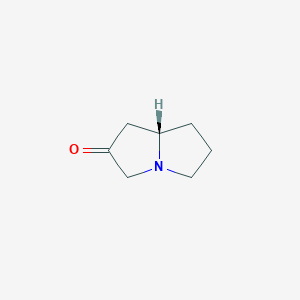
![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
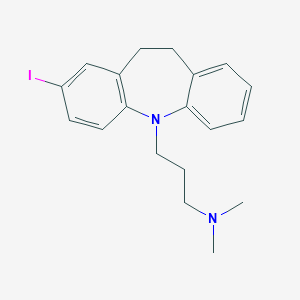
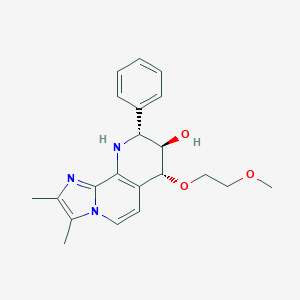
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

